molecular formula C8H14ClNO2 B2971266 Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride CAS No. 2243501-31-5

Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B2971266
CAS No.: 2243501-31-5
M. Wt: 191.66
InChI Key: GIUYANNTKVZVBL-FJXQXJEOSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a difluoromethyl group. The cyano (-CN) group at position 2 enhances electrophilicity, while the furan-2-yl moiety contributes aromaticity and hydrogen-bonding capacity. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., alpha-amylase) or receptor modulators, as inferred from analogs like SA02 and XCT790 .

Properties

IUPAC Name

prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h1,6-7H,5,9H2,2-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUYANNTKVZVBL-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves the reaction of propargyl bromide with an amino acid derivative in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the amino acid derivative part of the molecule.

    Substitution: The compound can participate in substitution reactions, where the prop-2-ynyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the prop-2-ynyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The prop-2-ynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific enzymes or receptors. The amino acid derivative part of the molecule may also play a role in modulating its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name (CAS/Code) Core Structure Substituents Biological Activity (Inferred/Reported) Key Interactions
Target Compound (Z-configuration) 1,3,4-Thiadiazole 5-(difluoromethyl), 2-cyano, furan-2-yl Potential alpha-amylase inhibition H-bonding (furan), dipole (CN), EWG effects (CF2H)
SA02 () 1,3,4-Thiadiazole 5-(furan-2-yl), unsubstituted phenylimine Alpha-amylase inhibition (IC50: 78.2 µM) Aromatic π-stacking, H-bonding (furan)
XCT790 () 1,3,4-Thiadiazole 5-(trifluoromethyl), 3-methoxyphenyl Estrogen-related receptor α (ERRα) antagonist Hydrophobic (CF3), H-bonding (methoxy)
(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)... (1321749-48-7; ) 1,3-Thiazole 5-(dichlorophenyl), thiophen-2-yl Unreported (likely kinase/target modulation) Halogen bonding (Cl), sulfur interactions

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s difluoromethyl (-CF2H) group balances lipophilicity and metabolic stability compared to SA02’s unsubstituted phenyl and XCT790’s trifluoromethyl (-CF3). The -CF2H group may enhance bioavailability relative to -CF3 due to reduced steric bulk .
  • Heterocyclic Cores: Thiadiazole (target, SA02, XCT790) vs. thiazole () alters electronic properties.
  • Stereochemistry: The Z-configuration in the target compound and SA02 likely positions the cyano and furan groups cis to each other, optimizing interactions with enzyme active sites, unlike E-isomers (e.g., ) .

Pharmacological and Physicochemical Properties

  • Alpha-Amylase Inhibition: SA02 (IC50: 78.2 µM) demonstrates that unsubstituted phenylimine and furan groups synergize for enzyme inhibition. The target compound’s -CF2H may enhance binding via dipole interactions but could reduce potency if steric hindrance occurs .
  • Receptor Antagonism: XCT790’s -CF3 and methoxyphenyl groups enable potent ERRα antagonism (EC50: 10–100 nM). The target compound’s furan may substitute for methoxy in H-bonding but lacks XCT790’s extended hydrophobic surface .
  • Solubility and LogP: The cyano group increases polarity (lower LogP), while -CF2H and furan add moderate hydrophobicity. This balance may improve aqueous solubility compared to dichlorophenyl-thiazole derivatives () .

Biological Activity

Prop-2-ynyl (2S)-2-amino-3-methylbutanoate; hydrochloride is a compound of significant interest due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Prop-2-ynyl (2S)-2-amino-3-methylbutanoate; hydrochloride is C6H10ClN1O2C_6H_{10}ClN_1O_2 with a molecular weight of approximately 165.6 g/mol. The compound features a prop-2-ynyl group attached to an amino acid derivative, which may influence its biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The prop-2-ynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert effects on specific enzymes or receptors. The amino acid component may also modulate its biological activity by influencing binding affinity and specificity to target sites.

1. Enzyme Inhibition

Research has indicated that Prop-2-ynyl (2S)-2-amino-3-methylbutanoate; hydrochloride acts as an enzyme inhibitor. It can bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This property is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

2. Antimicrobial Properties

The compound has been studied for its antimicrobial potential against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological Activity AssessedKey Findings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial ActivityShowed significant antibacterial effects against Gram-positive bacteria.
CytotoxicityEvaluated cytotoxic effects on tumor cell lines, indicating potential for cancer therapy applications.

Experimental Methods

The evaluation of biological activities typically involves several assay types:

  • Enzyme Inhibition Assays : These assays measure the ability of the compound to inhibit enzymatic activity using specific substrates under controlled conditions.
  • Antimicrobial Assays : Methods such as disk diffusion or broth microdilution are employed to determine the minimum inhibitory concentration (MIC) against various microbial strains.
  • Cytotoxicity Testing : Common assays include MTT and colony-forming assays to evaluate the impact on cell viability and proliferation in cancer cell lines .

Q & A

Q. What are the key synthetic steps for preparing Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride?

  • Methodological Answer : The synthesis typically involves:
  • Amino Protection : The amine group of the starting amino acid (e.g., L-alanine derivatives) is protected using Boc anhydride under basic conditions to form Boc-protected intermediates .
  • Coupling Reaction : The Boc-protected intermediate is coupled with propargyl alcohol or its derivatives using coupling agents like HATU or EDC in anhydrous solvents (e.g., THF or DMF) .
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) or HCl in dioxane to regenerate the free amine .
  • Salt Formation : The free base is treated with hydrochloric acid in diethyl ether or dioxane to precipitate the hydrochloride salt, followed by filtration and washing with sodium bicarbonate .

Q. How is the amino group protected during synthesis, and what alternatives exist?

  • Methodological Answer : Boc (tert-butoxycarbonyl) protection is standard due to its stability under basic and nucleophilic conditions. Alternatives include Fmoc or Cbz groups, but Boc is preferred for its compatibility with propargyl ester formation . Deprotection is achieved via acidic conditions (e.g., HCl/dioxane or TFA) without disrupting the ester linkage .

Q. What purification methods are effective for isolating the hydrochloride salt?

  • Methodological Answer :
  • Column Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients are used for polar intermediates .
  • Recrystallization : Diethyl ether or ethanol/water mixtures are employed to precipitate high-purity hydrochloride salts .
  • Filtration and Washing : Post-reaction mixtures are filtered, and residues are washed with sodium bicarbonate to remove excess acid .

Q. How is compound identity confirmed, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} (e.g., DMSO-d6_6) confirms regiochemistry and salt formation via shifts in amine protons (~9.00 ppm for HCl salts) .
  • LCMS/HPLC : Retention times and mass spectra validate molecular weight and purity (>95%) .
  • X-ray Crystallography : SHELX programs resolve crystal structures for absolute configuration verification .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for sterically hindered intermediates?

  • Methodological Answer :
  • Coupling Agent Selection : HATU outperforms EDC in sterically demanding reactions due to superior activation of carboxylates .
  • Solvent Optimization : Anhydrous DMF or THF enhances reactivity, while additives like HOAt reduce racemization .
  • Temperature Control : Reactions conducted at 0–25°C minimize side reactions, as seen in peptide coupling protocols .

Q. What strategies address low yields during dihydrochloride salt formation?

  • Methodological Answer :
  • Acid Stoichiometry : Use 2–3 equivalents of HCl to ensure complete protonation of the amine and ester groups .
  • Solvent Polarity : Low-polarity solvents (e.g., diethyl ether) favor salt precipitation over dissolution .
  • Counterion Screening : Alternative acids (e.g., trifluoroacetic acid) may improve crystallinity but require re-protonation with HCl .

Q. How is enantiomeric excess (ee) validated for chiral intermediates?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/ethanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Correlate optical rotation data with CD spectra for configuration confirmation .
  • X-ray Diffraction : Resolve crystal structures to assign absolute stereochemistry unambiguously .

Q. How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved?

  • Methodological Answer :
  • Impurity Profiling : Use preparative TLC or HPLC to isolate impurities and re-analyze via high-resolution MS .
  • Deuterated Solvent Switches : Confirm NMR peak assignments by comparing D2_2O vs. DMSO-d6_6 spectra to rule out solvent artifacts .
  • Cross-Validation : Compare data with synthetic intermediates (e.g., Boc-protected precursors) to trace inconsistencies .

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